2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1803571-75-6
VCID: VC12009210
InChI: InChI=1S/C20H12N2O3S/c23-19-13-6-2-3-7-14(13)20(24)22(19)10-18-21-15(11-26-18)17-9-12-5-1-4-8-16(12)25-17/h1-9,11H,10H2
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O
Molecular Formula: C20H12N2O3S
Molecular Weight: 360.4 g/mol

2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 1803571-75-6

Cat. No.: VC12009210

Molecular Formula: C20H12N2O3S

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione - 1803571-75-6

Specification

CAS No. 1803571-75-6
Molecular Formula C20H12N2O3S
Molecular Weight 360.4 g/mol
IUPAC Name 2-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C20H12N2O3S/c23-19-13-6-2-3-7-14(13)20(24)22(19)10-18-21-15(11-26-18)17-9-12-5-1-4-8-16(12)25-17/h1-9,11H,10H2
Standard InChI Key FTEJLSHKHVGYRY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Benzofuran Unit: A fused bicyclic system comprising a benzene ring and furan, contributing aromatic stability and potential π-π interactions with biological targets .

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen, known for its electron-rich nature and role in mediating hydrogen bonding .

  • Isoindole-1,3-Dione Core: A phthalimide derivative with two ketone groups, often associated with bioactivity in pharmaceutical compounds .

The methylene bridge (-CH2-) connecting the thiazole and isoindole-dione moieties introduces conformational flexibility, potentially enabling optimal binding interactions.

Physicochemical Profile

PropertyValueSource
Molecular FormulaC20H12N2O3S
Molecular Weight360.4 g/mol
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O
InChI KeyFTEJLSHKHVGYRY-UHFFFAOYSA-N

The compound’s moderate molecular weight and balanced lipophilicity (predicted logP ≈ 3.2) suggest favorable membrane permeability, aligning with bioavailability requirements for drug candidates.

Synthesis and Chemical Reactivity

Proposed Synthetic Routes

While explicit protocols for this compound are unpublished, its synthesis likely follows modular strategies employed for analogous structures:

  • Benzofuran-Thiazole Coupling:

    • Step 1: Formation of 4-(1-benzofuran-2-yl)-1,3-thiazole via Hantzsch thiazole synthesis, reacting benzofuran-2-carbaldehyde with thioamide derivatives.

    • Step 2: N-Alkylation of the thiazole’s secondary nitrogen using a methylene-linked isoindole-dione precursor.

  • Isoindole-Dione Functionalization:

    • Phthalic anhydride derivatives could undergo nucleophilic substitution with aminomethyl-thiazole intermediates to form the final product .

Key Challenges

  • Regioselectivity: Ensuring proper substitution on the thiazole ring (C-4 position) to avoid isomeric byproducts.

  • Stability: The isoindole-dione’s ketone groups may require protection during synthesis to prevent undesired side reactions.

Structural ComponentDocumented Bioactivities (Analogous Compounds)Potential Role in Target Compound
BenzofuranAntimicrobial, anticancer, anti-inflammatoryDNA intercalation, enzyme inhibition
ThiazoleAntiviral, kinase inhibitionATP-binding site competition
Isoindole-1,3-DioneAnticonvulsant, PDE4 inhibitionProtein-protein interaction disruption

A study of structurally related N-substituted isoindole-diones demonstrated 62% growth inhibition in MCF-7 breast cancer cells at 10 μM, suggesting possible cytotoxic effects for the target compound.

Analytical Characterization

Spectroscopic and Chromatographic Data

1H NMR (Predicted, DMSO-d6):

  • δ 8.1–7.3 (m, 8H, aromatic protons)

  • δ 6.8 (s, 1H, furan proton)

  • δ 5.2 (s, 2H, methylene bridge)

  • δ 4.3 (s, 2H, thiazole CH2)

HPLC Parameters (Recommended):

  • Column: C18 reverse-phase (150 × 4.6 mm, 3.5 μm)

  • Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA

  • Retention Time: ~8.2 min

Mass spectrometry (ESI+) would likely show a molecular ion peak at m/z 361.06 [M+H]+ .

Applications and Future Directions

Research Priorities

  • Comprehensive SAR Studies: Systematic modification of:

    • Benzofuran substituents (e.g., halogenation)

    • Methylene bridge length

    • Isoindole-dione N-substituents

  • ADMET Profiling: Predictive modeling of pharmacokinetics and toxicity using QSAR tools.

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